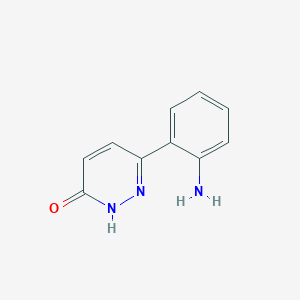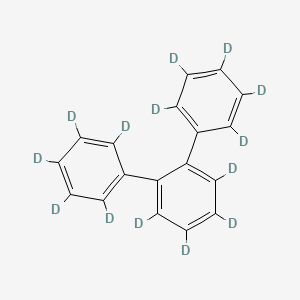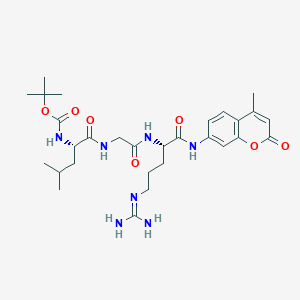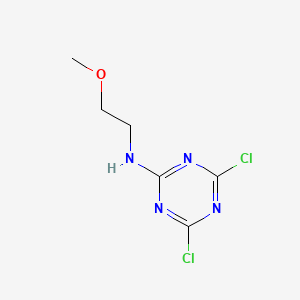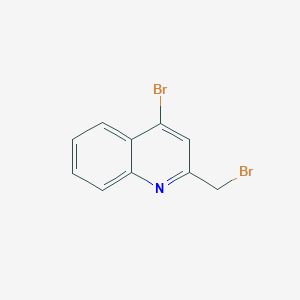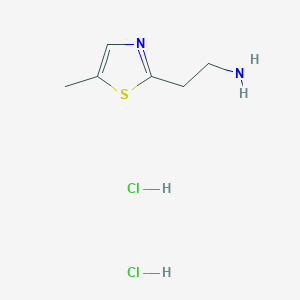
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amin-dihydrochlorid
Übersicht
Beschreibung
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 5-position of the thiazole ring and an ethanamine group at the 2-position. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in the body, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the function of topoisomerase II, a key enzyme involved in DNA replication and transcription .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s thiazole ring allows it to form stable complexes with metal ions, which can further influence its biochemical interactions . Additionally, 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the growth of certain cancer cells by inducing apoptosis and disrupting cell cycle progression . In microbial cells, it can interfere with cell wall synthesis and protein synthesis, leading to cell death . Furthermore, 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has been shown to modulate the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s thiazole ring structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, enhancing its binding affinity . Additionally, 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its efficacy and safety . In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can exhibit different biological activities, which may influence long-term cellular effects . In vivo studies have demonstrated that prolonged exposure to 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations . Additionally, the compound’s pharmacokinetics and biodistribution can influence its dosage-dependent effects .
Metabolic Pathways
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . The compound can also interact with cofactors and other metabolic intermediates, influencing metabolic flux and metabolite levels . Additionally, 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can impact its activity and function. The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . The subcellular localization of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is essential for its precise biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethanamine group enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARXTPFOWOQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-94-8 | |
| Record name | 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



